Prucalopride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Treatment of Chronic Constipation

Specific Scientific Field: The specific scientific field for this application is Gastroenterology, which is the branch of medicine focused on the digestive system and its disorders .

Comprehensive Summary of the Application: Prucalopride, a selective, high-affinity 5-hydroxytryptamine 4 receptor agonist, is used in the treatment of chronic constipation (CC). It stimulates gastrointestinal and colonic motility and alleviates common symptoms of CC in adults .

Methods of Application or Experimental Procedures: Prucalopride was evaluated in six phase 3 and 4, double-blind, randomized, placebo-controlled, parallel-group trials. The primary efficacy endpoint was the percentage of patients with a mean of ≥3 spontaneous complete bowel movements (SCBMs) per week over 12 weeks of treatment .

Results or Outcomes: Overall, 2484 patients (597 men; 1887 women; prucalopride, 1237; placebo, 1247) were included in the integrated efficacy analysis. Significantly more patients achieved a mean of ≥3 SCBMs/week over the 12 weeks of treatment in the prucalopride group (27.8 %) than in the placebo group [13.2 %, OR 2.68 (95 % CI 2.16, 3.33), p < 0.001]. Prucalopride had a favorable safety and tolerability profile .

Nano-level Assay of Prucalopride

Specific Scientific Field: This application falls under the field of Analytical Chemistry .

Comprehensive Summary of the Application: Prucalopride has been used in a nano-level assay using a molecular size-based resonance Rayleigh scattering strategy. This approach is used for the content uniformity test of Prucalopride .

Methods of Application or Experimental Procedures: In an acidic environment, when Prucalopride and Cilefa Pink B are mixed, an association complex is immediately created, and the dye’s Resonance Rayleigh Scattering (RRS) is amplified due to molecular size growth. This RRS growth is directly proportional to the Prucalopride concentrations at an interval ranging from 50 to 1300 ng/mL .

Results or Outcomes: The limit of detection (14.5 ng/mL) and limit of quantitation (43.9 ng/mL) reveal a high approach’s sensitivity. The established RRS technology was successfully applied for Prucalopride analysis in the prescribed dosage form .

Cardiovascular Safety of Prucalopride

Specific Scientific Field: This application is in the field of Cardiovascular Pharmacology .

Comprehensive Summary of the Application: Prucalopride has been studied for its cardiovascular safety in patients with chronic constipation. This study was part of the new drug application for approval of Prucalopride in the USA .

Methods of Application or Experimental Procedures: This was an observational population-based cohort study conducted in five data sources. The primary endpoint was major adverse cardiovascular events (defined as hospitalization for non-fatal acute myocardial infarction or stroke, and in-hospital cardiovascular death) in adult initiators of Prucalopride compared with initiators of polyethylene glycol 3350 .

Results or Outcomes: The pooled adjusted incidence rate ratio of major adverse cardiovascular events comparing new use of Prucalopride with new use of polyethylene glycol 3350 was 0.64 (95% confidence interval 0.36–1.14). The results were consistent with no indication of an increased risk above the pre-specified safety threshold of 3.00 for major adverse cardiovascular events in patients with chronic constipation using Prucalopride as compared with polyethylene glycol 3350 .

Dose Optimization for Chronic Idiopathic Constipation Treatment

Specific Scientific Field: This application falls under the field of Pharmacology .

Comprehensive Summary of the Application: Prucalopride has been studied for its dose optimization in treating chronic idiopathic constipation (CIC). The study aimed to explore the incremental benefit of different doses of prucalopride in treating CIC .

Methods of Application or Experimental Procedures: The study included 14 high-quality randomized controlled trials with 4328 patients. The frequency of spontaneous bowel movements (SBMs) per week and the treatment-emergent adverse events (TEAEs), such as headache, arrhythmia, diarrhea, dizziness, nausea, and vomiting, were first synthesized in a meta-analysis. The probability of the optimal dose of prucalopride was then ranked by random-effects within Bayesian analysis .

Results or Outcomes: The study concluded that a 1 mg dose at commencement could be safer in treating CIC and that a 2 mg prucalopride could be more efficacious in terms of SBMs per week outcome receiving .

Cognitive Function Improvement

Specific Scientific Field: This application is in the field of Neuroscience .

Comprehensive Summary of the Application: Prucalopride has been studied for its potential to improve cognitive function. A drug called prucalopride appears to enhance functional connectivity between major cognitive networks in the brain .

Methods of Application or Experimental Procedures: The study used neuroimaging techniques to investigate the effects of prucalopride on the brain’s functional connectivity .

Results or Outcomes: The findings provide a possible explanation for why previous studies have shown that drugs that activate a specific type of serotonin receptor (like prucalopride does) can improve cognitive function .

Prucalopride is a medication primarily used for the treatment of chronic idiopathic constipation. It acts as a selective agonist of the serotonin type 4 (5-HT4) receptors, which are predominantly located in the gastrointestinal tract. By stimulating these receptors, prucalopride enhances gastrointestinal motility and promotes bowel movements, making it effective for patients who do not respond adequately to traditional laxatives. The compound was first approved in the European Union in 2009 and later in other regions, including Canada and the United States, where it is marketed under brand names such as Motegrity and Resolor .

Prucalopride acts as a 5-HT4 receptor agonist. When it binds to these receptors in the gut wall, it stimulates the release of acetylcholine, a neurotransmitter that promotes muscle contractions []. This stimulation enhances intestinal motility, allowing for easier passage of stool and relief from constipation.

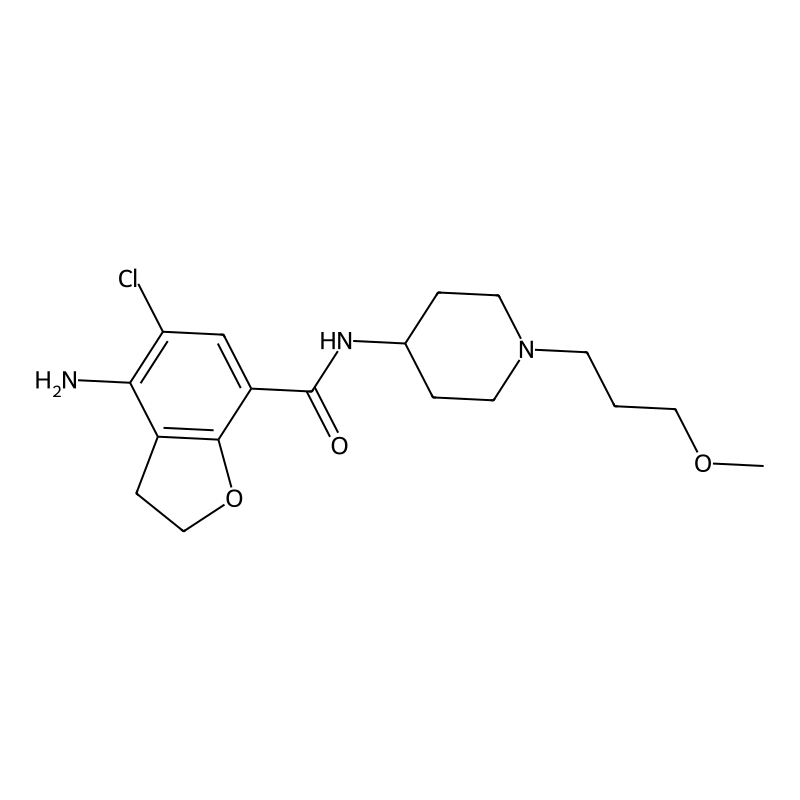

The chemical formula of prucalopride is C₁₈H₂₆ClN₃O₃, and its molecular weight is approximately 367.87 g/mol. Prucalopride undergoes minimal metabolism, with about 94% of the administered dose excreted unchanged in urine. The primary metabolic pathway involves O-demethylation and oxidation to form a carboxylic acid derivative, with only minor amounts of metabolites detected in circulation . The compound does not significantly interact with cytochrome P450 enzymes, reducing the potential for drug-drug interactions .

Prucalopride's biological activity is characterized by its potent agonistic effect on 5-HT4 receptors. This interaction leads to increased release of acetylcholine in the gut, enhancing peristalsis and intestinal tone. The compound has been shown to improve symptoms related to gastrointestinal motility disorders, including bloating and gastric distension in patients with conditions like gastroparesis . Clinical trials indicate that prucalopride effectively increases the frequency of spontaneous bowel movements in patients suffering from chronic constipation .

The synthesis of prucalopride involves several key steps that typically include:

- Formation of the Dihydro-benzofuran Core: This step involves constructing the bicyclic structure essential for the compound's activity.

- Chlorination: Introducing a chlorine atom into the structure to enhance receptor affinity.

- Amidation: Conjugating an amine to form the final carboxamide structure that characterizes prucalopride.

The detailed synthetic route may vary depending on specific laboratory protocols but generally adheres to established organic synthesis techniques .

Prucalopride's primary application is in treating chronic idiopathic constipation, particularly for patients who have not found relief with laxatives. It is also being studied for potential benefits in other gastrointestinal disorders due to its prokinetic properties. Additionally, prucalopride may be beneficial in addressing symptoms associated with conditions such as gastroesophageal reflux disease (GERD) and chronic intestinal pseudo-obstruction .

Prucalopride has been investigated for its interactions with other medications. It may decrease the excretion rate of certain drugs like bismuth subgallate, potentially leading to increased serum levels of those compounds . Furthermore, caution is advised when prescribing prucalopride alongside drugs that affect QT interval prolongation due to its potential cardiovascular implications, although it has not been linked to significant cardiac adverse events compared to older 5-HT4 agonists like cisapride and tegaserod .

Prucalopride stands out among 5-HT4 receptor agonists due to its high selectivity and lower risk of cardiovascular side effects. Here are some similar compounds along with a comparison highlighting prucalopride's uniqueness:

| Compound | Year Approved | Selectivity | Cardiovascular Risk | Primary Use |

|---|---|---|---|---|

| Prucalopride | 2009 (EU) | High | Low | Chronic idiopathic constipation |

| Cisapride | 1993 | Moderate | High | Gastroesophageal reflux disease |

| Tegaserod | 2002 | Moderate | High | Chronic constipation |

Uniqueness of Prucalopride:

- High Selectivity: Prucalopride exhibits over 150-fold higher affinity for 5-HT4 receptors compared to other serotonin receptors, minimizing side effects associated with broader receptor activity.

- Low Cardiovascular Risk: Unlike cisapride and tegaserod, which were withdrawn from markets due to serious cardiovascular events, prucalopride has not been associated with increased QT interval or cardiac arrhythmias .

Prucalopride’s molecular architecture centers on a dihydrobenzofurancarboxamide scaffold, which confers both stability and specificity for the 5-HT4 receptor. The compound’s 4-amino-5-chloro-2,3-dihydrobenzofuran core facilitates hydrophobic interactions with transmembrane domains of the receptor, while the N-(1-(3-methoxypropyl)-4-piperidinyl) side chain enhances binding through hydrogen bonding and steric complementarity [3]. Radioligand binding assays demonstrate exceptional affinity for human 5-HT4 receptor isoforms, with dissociation constants (Ki) of 2.5 nM for 5-HT4(a) and 8 nM for 5-HT4(b) [1] [2].

Selectivity profiling across 40 non-5-HT receptors, ion channels, and transporters revealed negligible cross-reactivity (Ki >2000–10000 nM) [1] [2]. Notably, prucalopride exhibits >4000-fold selectivity for 5-HT4 over 5-HT3 receptors (Ki >3000 nM) and >150-fold selectivity against dopamine D2 receptors (Ki 14,000 nM) [3]. This specificity arises from precise steric exclusion at non-target binding pockets, particularly avoiding interactions with the extracellular loops of dopaminergic and sigma receptors.

Comparative Agonist Efficacy at 5-HT4 Receptor Isoforms (5-HT4a vs. 5-HT4b)

Functional characterization of prucalopride across 5-HT4 receptor splice variants reveals isoform-dependent signaling efficacy. In HEK293 cells expressing recombinant receptors, prucalopride demonstrates full agonism at both 5-HT4(a) (EC50 = 5 nM) and 5-HT4(b) (EC50 = 12 nM) isoforms, with intrinsic activity values of 89% and 78% relative to serotonin, respectively [3]. This differential efficacy correlates with structural variations in the receptor’s intracellular loop 3, which modulates Gs protein coupling efficiency.

Human colonic tissue studies further contextualize these findings. Prucalopride enhances cholinergic neurotransmission 1.8-fold more potently in 5-HT4(a)-dominant proximal colon regions compared to 5-HT4(b)-enriched distal segments [1]. However, nitrergic motor neuron potentiation remains equivalent across colonic regions (p >0.05), suggesting isoform-independent modulation of nitric oxide synthase pathways [2]. These tissue-specific effects highlight the complex interplay between receptor isoform distribution and functional outcomes.

Off-Target Receptor Profiling: Dopaminergic and σ1 Receptor Cross-Reactivity

Comprehensive off-target screening establishes prucalopride’s clean receptor interaction profile. At dopamine D2 receptors, the compound exhibits negligible binding (Ki = 14,000 nM), with functional assays showing <5% inhibition of apomorphine-induced cAMP suppression at 10 μM concentrations [3]. Similarly, σ1 receptor affinity remains weak (Ki = 3,700 nM), insufficient to modulate calcium signaling or chaperone activity in neuronal models [3].

Cross-reactivity with cardiac ion channels was rigorously assessed due to historical concerns with earlier 5-HT4 agonists. Prucalopride inhibits hERG potassium channels only at supratherapeutic concentrations (IC50 = 4.1 μM), representing a 1640-fold margin relative to peak plasma levels at standard doses [1] [3]. This safety-oriented design eliminates the QT-prolongation risks associated with non-selective serotonergic agonists.

Cholinergic Pathway Activation via Presynaptic 5-Hydroxytryptamine Receptor 4 Stimulation

Prucalopride exerts its primary therapeutic effects through highly selective activation of presynaptic 5-hydroxytryptamine receptor 4 (5-HT4) sites located on cholinergic enteric neurons throughout the gastrointestinal tract [1] [2]. The compound demonstrates exceptional receptor selectivity, with binding affinity values (pKi) of 8.6 for human 5-HT4a receptor isoforms and 8.1 for 5-HT4b receptor isoforms, representing greater than 290-fold selectivity compared to other neurotransmitter receptors [2] [3].

The molecular mechanism underlying cholinergic pathway activation involves G-protein-coupled receptor signaling through adenylyl cyclase activation. Upon binding to presynaptic 5-HT4 receptors, prucalopride induces conformational changes that activate the Gs protein-adenylyl cyclase complex, resulting in elevated intracellular cyclic adenosine monophosphate (cAMP) levels with an EC50 of 5 nanomolar in human embryonic kidney 293 cells [2] [4]. This second messenger cascade subsequently activates protein kinase A, which phosphorylates downstream effector proteins involved in neurotransmitter release mechanisms [5] [6].

Experimental evidence from isolated tissue preparations demonstrates that prucalopride facilitates acetylcholine release from cholinergic nerve terminals in a concentration-dependent manner. Studies utilizing pig gastric circular muscle strips revealed that prucalopride at 0.3 micromolar concentrations increased the amplitude of submaximal cholinergic contractions by 51%, with this effect being specifically antagonized by the selective 5-HT4 receptor antagonist GR113808 [7]. The facilitation of acetylcholine release was confirmed through tritium outflow assays following incubation with radioactive choline, demonstrating enhanced neurotransmitter release induced by electrical field stimulation [7].

The cholinergic pathway activation mechanism is further modulated by phosphodiesterase 4 (PDE4) regulation. Research indicates that selective PDE4 inhibitors such as rolipram enhance the facilitating effect of prucalopride on acetylcholine release, suggesting that the intracellular transduction pathway involves cAMP degradation control [7] [8]. This regulatory mechanism provides additional therapeutic targets for optimizing the prokinetic effects of 5-HT4 receptor agonists through combined pharmacological approaches.

Dual Action on Colonic Longitudinal and Circular Smooth Muscle Layers

Prucalopride demonstrates a sophisticated dual mechanism of action on colonic smooth muscle architecture, simultaneously stimulating longitudinal muscle contraction while inducing circular muscle relaxation. This coordinated response is essential for effective peristaltic propagation and represents a fundamental aspect of the compound's prokinetic efficacy [1] [2].

The longitudinal muscle layer activation occurs through direct 5-HT4 receptor stimulation, which promotes acetylcholine release from cholinergic enteric neurons innervating these muscle fibers. Experimental studies using human colonic tissue preparations demonstrate that prucalopride stimulates contractions in colonic longitudinal smooth muscles by enhancing cholinergic neurotransmission through presynaptic receptor activation [2] [9]. The released acetylcholine subsequently binds to muscarinic receptors on smooth muscle cells, triggering calcium-dependent contractile responses that generate propulsive forces along the colonic axis.

In contrast, the circular muscle layer experiences relaxation through local 5-HT4 receptor activation, which reduces resistance to luminal content propulsion. Studies utilizing canine rectal circular smooth muscle preparations revealed that prucalopride induces dose-dependent relaxation responses that are sensitive to selective 5-HT4 receptor antagonism [2]. This relaxation mechanism involves both direct receptor effects on smooth muscle cells and indirect modulation through enteric inhibitory neurons releasing nitric oxide and other non-adrenergic, non-cholinergic neurotransmitters.

The temporal coordination between longitudinal muscle contraction and circular muscle relaxation is achieved through integrated enteric nervous system signaling. Research demonstrates that prucalopride enhances both cholinergic and non-adrenergic, non-cholinergic neurotransmission, facilitating the complex neural circuits that control peristaltic wave propagation [2] [10]. This dual neurotransmitter modulation ensures that propulsive contractions are accompanied by appropriate sphincter relaxation, optimizing the efficiency of colonic transit.

Manometric studies provide quantitative evidence for this dual action mechanism. High-resolution colonic manometry recordings demonstrate that prucalopride administration results in coordinated motor patterns characterized by sequential longitudinal muscle contractions accompanied by circular muscle relaxation, producing effective propulsive pressure waves that traverse the entire colon [11] [12]. The amplitude and propagation characteristics of these motor patterns significantly exceed those observed with conventional laxative therapies, indicating superior motor coordination through the dual muscle layer targeting approach.

Induction of Giant Migratory Contractions: Neurophysiological Correlates

Giant migratory contractions represent the most potent motor pattern in colonic physiology, characterized by high-amplitude, long-duration contractions that propagate across extensive colonic segments to initiate defecation reflexes. Prucalopride demonstrates remarkable efficacy in inducing these specialized motor patterns through complex neurophysiological mechanisms involving myenteric plexus activation and enteric neural circuit coordination [1] [11] [12].

The neurophysiological basis for giant migratory contraction induction involves activation of specialized pacemaker cells and motor neurons within the myenteric plexus. Prucalopride-induced giant migratory contractions exhibit average amplitudes of 81.5 millimeters of mercury, with propagation velocities of 0.53 ± 0.4 centimeters per second, and contraction indices reaching 2200 millimeters of mercury-meters-seconds [11]. These parameters indicate forceful, coordinated motor activity that far exceeds baseline colonic contractions in both amplitude and spatial extent.

The temporal characteristics of prucalopride-induced giant migratory contractions demonstrate sustained neural firing patterns that maintain contractile activity for extended durations. Experimental observations reveal that these contractions typically originate in the ascending colon and propagate through the transverse and descending segments, often transforming into simultaneous pressure waves that engage the entire colonic circumference [11]. This propagation pattern requires precise neural coordination involving both intrinsic enteric circuits and extrinsic autonomic innervation.

Importantly, prucalopride-induced giant migratory contractions are associated with significant anal sphincter relaxation, achieving 87% relaxation amplitude compared to baseline conditions [11]. This sphincter response involves sacral nerve modulation and represents a crucial component of the defecation reflex that is often impaired in chronic constipation. The coordination between colonic propulsive activity and sphincter relaxation demonstrates the comprehensive nature of prucalopride's effects on colorectal motor function.

The sensory correlates of giant migratory contractions include activation of intestinal mechanoreceptors and visceral afferent pathways that generate the urge to defecate. Clinical studies demonstrate that prucalopride-induced giant migratory contractions are frequently accompanied by strong sensations of impending defecation, indicating appropriate sensory neuron activation [11]. This sensory component is essential for normal bowel function and represents restoration of physiological sensation in patients with chronic constipation.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

Drug Indication

FDA Label

Resolor is indicated for symptomatic treatment of chronic constipation in adults in whom laxatives fail to provide adequate relief.

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

ATC Code

A - Alimentary tract and metabolism

A06 - Drugs for constipation

A06A - Drugs for constipation

A06AX - Other drugs for constipation

A06AX05 - Prucalopride

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR4 [HSA:3360] [KO:K04160]

Other CAS

Absorption Distribution and Excretion

After maximum plasma concentration, prucalopride concentration decline in a biphasic manner. Prucalopride is mainly excreted by the urine, representing 84% of the administered dose while only 13% of the dose is recovered in feces.

The mean volume of distribution of prucalopride is registered to be 623 L.

Prucalopride renal clearance is reported to be of 17 L/h which actually exceeds the glomerular filtration rate of the kidney.

Metabolism Metabolites

Wikipedia

Solamargine

Biological Half Life

Use Classification

Dates

Omer A, Quigley EMM: An update on prucalopride in the treatment of chronic constipation. Therap Adv Gastroenterol. 2017 Nov;10(11):877-887. doi: 10.1177/1756283X17734809. Epub 2017 Oct 16. [PMID:29147138]

Briejer MR, Bosmans JP, Van Daele P, Jurzak M, Heylen L, Leysen JE, Prins NH, Schuurkes JA: The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. Eur J Pharmacol. 2001 Jun 29;423(1):71-83. [PMID:11438309]

Briejer MR, Prins NH, Schuurkes JA: Effects of the enterokinetic prucalopride (R093877) on colonic motility in fasted dogs. Neurogastroenterol Motil. 2001 Oct;13(5):465-72. [PMID:11696108]

Sajid MS, Hebbar M, Baig MK, Li A, Philipose Z: Use of Prucalopride for Chronic Constipation: A Systematic Review and Meta-analysis of Published Randomized, Controlled Trials. J Neurogastroenterol Motil. 2016 Jul 30;22(3):412-22. doi: 10.5056/jnm16004. [PMID:27127190]

Flach S, Scarfe G, Dragone J, Ding J, Seymour M, Pennick M, Pankratz T, Troy S, Getsy J: A Phase I Study to Investigate the Absorption, Pharmacokinetics, and Excretion of [(14)C]Prucalopride After a Single Oral Dose in Healthy Volunteers. Clin Ther. 2016 Sep;38(9):2106-15. doi: 10.1016/j.clinthera.2016.08.003. Epub 2016 Sep 7. [PMID:27614912]

FDA reports

FDA approvals

Canadian Society of Intestinal Research

FDA Approved Drug Products: Motality (Prucalopride) Oral Tablets

Explore Compound Types